molecular formula C9H9NS B1683434 2,4-Dimethylphenyl isothiocyanate CAS No. 71685-97-7

2,4-Dimethylphenyl isothiocyanate

Cat. No. B1683434
CAS RN: 71685-97-7
M. Wt: 163.24 g/mol
InChI Key: HOHSBFCSOARUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04009284

Procedure details

To 20 g. (0.12 mole) of 2,4-dimethylphenylisothiocyanate in 30 ml. of acetone was added dropwise 10 g. (0.16 mole) of ethanolamine in 20 ml. acetone. The solution was refluxed 1 hour then cooled to 4° C., to give crystals which were filtered off, washed with cold ethanol and dried to afford 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)-thiourea, 16.8 g. (54% yield) of white crystals m.p. 137.5°-139° C.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[N:9]=[C:10]=[S:11].[CH2:12]([CH2:14][NH2:15])[OH:13]>CC(C)=O>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]([NH:15][CH2:14][CH2:12][OH:13])=[S:11]

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)N=C=S
Step Two
Name
Quantity
0.16 mol
Type
reactant
Smiles
C(O)CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to give crystals which
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)NC(=S)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.